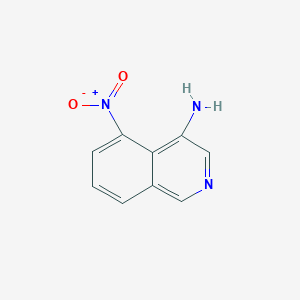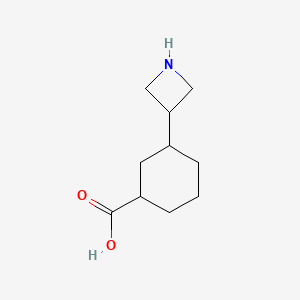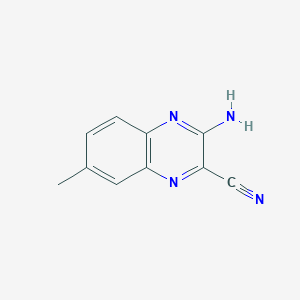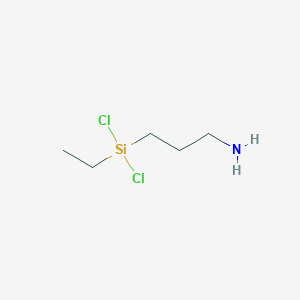
Methyl 3,5-dioxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dioxooctanoate is an organic compound with the molecular formula C9H14O4. It is a type of ester that contains two keto groups at the 3rd and 5th positions of the octanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dioxooctanoate can be synthesized through the acylation of β-keto ester dianions. For instance, the reaction of methyl acetoacetate with methyl butanoate under specific conditions yields this compound . The reaction typically involves the use of strong bases to generate the dianion intermediate, which then reacts with the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dioxooctanoate undergoes various types of chemical reactions, including:
Oxidation: The keto groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3,5-dioxooctanoic acid.
Reduction: 3,5-dihydroxyoctanoate.
Substitution: Various substituted octanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-dioxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of methyl 3,5-dioxooctanoate involves its interaction with various molecular targets. The keto groups can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dioxohexanoate: Similar structure but with a shorter carbon chain.
Methyl 3,5-dioxoheptanoate: Similar structure but with a different carbon chain length.
Methyl 3,5-dioxononanoate: Similar structure but with a longer carbon chain.
Uniqueness
Methyl 3,5-dioxooctanoate is unique due to its specific carbon chain length and the positioning of the keto groups. This specific structure imparts distinct chemical and physical properties, making it suitable for particular applications where other similar compounds may not be as effective .
Properties
CAS No. |
36568-09-9 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 3,5-dioxooctanoate |
InChI |
InChI=1S/C9H14O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h3-6H2,1-2H3 |
InChI Key |
WIOUGEQKWPFNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol](/img/structure/B11907968.png)






![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)





